molecular formula C33H33N5O7 B3254064 Adenosine, N-acetyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]- CAS No. 231957-26-9

Adenosine, N-acetyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-

Cat. No.: B3254064
CAS No.: 231957-26-9
M. Wt: 611.6 g/mol
InChI Key: DCCXGCVNOZKOAB-DWCTZGTLSA-N
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Description

Adenosine, N-acetyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]- is a complex organic compound with significant applications in various scientific fields. This compound is a derivative of adenosine, a nucleoside that plays a crucial role in biochemical processes such as energy transfer and signal transduction.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to minimize impurities and maximize efficiency, ensuring the compound meets the required standards for research and application .

Chemical Reactions Analysis

Types of Reactions

Adenosine, N-acetyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Adenosine, N-acetyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its role in cellular processes and its potential as a therapeutic agent.

    Medicine: Investigated for its potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and other high-value chemicals.

Mechanism of Action

The mechanism of action of Adenosine, N-acetyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]- involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at adenosine receptors, influencing various physiological processes such as neurotransmission, vasodilation, and immune response .

Comparison with Similar Compounds

Similar Compounds

    Adenosine, N-benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-N-methyl-: A similar compound with a benzoyl group instead of an acetyl group.

    N-acetyl-5-O-[bis(4-methoxyphenyl)phenylmethyl]-2-O-[(1,1-dimethylethyl)dimethylsilyl]-cytidine: Another related compound with a different nucleoside base.

Uniqueness

Adenosine, N-acetyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]- is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications can enhance its stability, solubility, and interaction with molecular targets, making it valuable for various applications .

Properties

IUPAC Name

N-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]purin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H33N5O7/c1-20(39)37-30-27-31(35-18-34-30)38(19-36-27)32-29(41)28(40)26(45-32)17-44-33(21-7-5-4-6-8-21,22-9-13-24(42-2)14-10-22)23-11-15-25(43-3)16-12-23/h4-16,18-19,26,28-29,32,40-41H,17H2,1-3H3,(H,34,35,37,39)/t26-,28-,29-,32-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCXGCVNOZKOAB-DWCTZGTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H33N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70780928
Record name N-Acetyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70780928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

611.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

231957-26-9
Record name N-Acetyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70780928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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